1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate
CAS No.: 2137463-66-0
Cat. No.: VC2788278
Molecular Formula: C12H20ClNO4
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137463-66-0 |
---|---|
Molecular Formula | C12H20ClNO4 |
Molecular Weight | 277.74 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3 |
Standard InChI Key | BTINZHKEPWFOBM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl |
Introduction
Structural Characterization and Chemical Identity
Molecular Structure and Identification
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate is a complex organic molecule featuring a piperidine heterocyclic ring with specific functional groups at key positions. The compound belongs to the broader class of piperidine derivatives and contains important structural features including:
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A six-membered piperidine ring core structure
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A tert-butyl substituent attached to one carboxylate group
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A chloromethyl group attached to the second carboxylate functionality
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A defined stereochemistry with (2R) configuration at the chiral center
The primary chemical identifiers for this compound are:
Identifier Type | Value |
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CAS Registry Number | 2137025-95-5 |
MFCD Number | MFCD30732387 |
Molecular Formula | C₁₂H₂₀ClNO₄ |
Molecular Weight | 278 Da |
The compound features two carboxylate groups strategically positioned on the piperidine ring, making it an important bifunctional molecule for various chemical transformations and applications .
Physical and Chemical Properties
The compound exhibits several distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:
Property | Value |
---|---|
LogP | 2.39 |
Heavy Atoms Count | 18 |
Rotatable Bond Count | 5 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp3) | 0.833 |
Polar Surface Area | 56 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
With a LogP value of 2.39, the compound exhibits moderate lipophilicity, which may influence its membrane permeability in biological systems. The absence of hydrogen bond donors combined with two hydrogen bond acceptors gives the molecule specific interaction patterns with potential target molecules .
Synthesis and Reaction Chemistry
Synthetic Approaches
The synthesis of 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate typically involves multiple chemical transformations starting from simpler precursors. While the exact synthetic route may vary depending on laboratory conditions and available starting materials, some common approaches include:
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Modification of the related compound 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate through chlorination reactions
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Cyclization procedures involving appropriate linear precursors
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Functional group transformations on pre-existing piperidine derivatives
The synthetic pathways often require careful control of reaction conditions including temperature, solvent selection, and catalyst utilization to maintain the desired stereochemistry at the chiral center.
Chemical Reactivity
Due to its functional groups, 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate can participate in various chemical reactions:
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The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions
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The carboxylate functionalities can undergo esterification, amidation, and hydrolysis reactions
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The piperidine nitrogen, although protected with the tert-butyloxycarbonyl (Boc) group, can be deprotected to reveal a reactive secondary amine
These diverse reactivity patterns make the compound particularly valuable in the synthesis of more complex molecular structures and pharmaceutical intermediates.
Applications in Scientific Research
Role in Organic Synthesis
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate serves as an important building block in organic synthesis for several reasons:
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The compound contains a chiral center with defined stereochemistry, making it valuable for stereoselective synthesis
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The reactive chloromethyl group provides a convenient handle for further functionalization
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The protected piperidine nitrogen allows selective transformations at other positions
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The ester functionality can be converted to various other functional groups
These characteristics enable chemists to construct more complex molecular architectures with controlled stereochemistry, particularly those containing the piperidine structural motif.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has significant applications:
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It serves as a versatile intermediate in the synthesis of biologically active molecules
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The piperidine ring is a privileged structure found in numerous pharmaceuticals
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The compound's bifunctional nature allows for the preparation of piperidine derivatives with specific substituents at defined positions
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Its controlled stereochemistry contributes to the development of enantiospecific drug candidates
The presence of the chloromethyl group enhances the molecule's reactivity, allowing it to engage in interactions with biological targets through multiple pathways, potentially impacting its utility in drug discovery programs.
Supplier | Lead Time | Shipping Origin | Purity | Pack Size | Price (USD) |
---|---|---|---|---|---|
AA Blocks CN | 12 days | China | 95% | 1 g | 735 |
AA Blocks CN | 12 days | China | 95% | 5 g | 1,414 |
The compound is marketed under various catalog numbers including A1-19126, AA01O40F, BBV-108875958, BC04459, BD01627803, CSC025784762, EN300-375948, FCH9040681, and T189360, reflecting its listing across multiple chemical suppliers and databases .
Quality Considerations
When sourcing this compound for research purposes, several quality parameters should be considered:
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Chemical purity (typically ≥95%)
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Enantiomeric purity (important for stereospecific applications)
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Absence of residual solvents and heavy metals
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Proper storage conditions to maintain stability
Given the compound's reactivity, particularly the chloromethyl functionality, storage under inert conditions away from moisture is generally recommended to prevent degradation .
Structural Comparison with Related Compounds
Comparison with Analogous Structures
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate shares structural similarities with several related compounds, most notably 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate. The key difference between these compounds is the presence of a chloromethyl group versus a methyl group at the 2-position of the piperidine ring.
The following table highlights the comparative features:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|---|
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate | 2137025-95-5 | C₁₂H₂₀ClNO₄ | 278 Da | Contains chloromethyl group |
1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | 164456-75-1 | C₁₂H₂₁NO₄ | 243.30 Da | Contains methyl group |
This structural variation significantly impacts the reactivity profile, with the chloromethyl derivative exhibiting enhanced electrophilic character compared to its methyl counterpart .
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